molecular formula C18H16Cl2N4O4 B11563036 (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11563036
M. Wt: 423.2 g/mol
InChI Key: XXEOSZAZCIDLRT-SSDVNMTOSA-N
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Description

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl intermediates. These intermediates are then subjected to formylation and subsequent amination reactions under controlled conditions. The final step involves the coupling of the formamido and imino groups to form the desired compound. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various amine derivatives and substituted phenyl compounds, which can be further utilized in different applications.

Scientific Research Applications

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: shares similarities with other chlorinated phenyl compounds and nitro-substituted amides.

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorinated phenyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N4O4

Molecular Weight

423.2 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(3-chloro-4-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H16Cl2N4O4/c1-10-3-5-13(9-14(10)19)21-17(25)7-11(2)22-23-18(26)12-4-6-16(24(27)28)15(20)8-12/h3-6,8-9H,7H2,1-2H3,(H,21,25)(H,23,26)/b22-11+

InChI Key

XXEOSZAZCIDLRT-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C)Cl

Origin of Product

United States

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